molecular formula C16H13IO3 B1323967 3-Ethoxycarbonyl-4'-iodobenzophenone CAS No. 890098-47-2

3-Ethoxycarbonyl-4'-iodobenzophenone

Cat. No.: B1323967
CAS No.: 890098-47-2
M. Wt: 380.18 g/mol
InChI Key: VQGUWISMOPWHSG-UHFFFAOYSA-N
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Description

3-Ethoxycarbonyl-4’-iodobenzophenone is an organic compound with the molecular formula C16H13IO3. It is a yellow solid that is used in various chemical reactions and research applications. The compound is also known by its IUPAC name, ethyl 3-(4-iodobenzoyl)benzoate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonyl-4’-iodobenzophenone typically involves the reaction of 4-iodobenzoyl chloride with ethyl 3-hydroxybenzoate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for 3-Ethoxycarbonyl-4’-iodobenzophenone are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonyl-4’-iodobenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the 3-Ethoxycarbonyl-4’-iodobenzophenone with another aromatic ring.

Scientific Research Applications

3-Ethoxycarbonyl-4’-iodobenzophenone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Ethoxycarbonyl-4’-iodobenzophenone is primarily based on its ability to undergo substitution and coupling reactions. The iodine atom in the compound is a good leaving group, which facilitates nucleophilic substitution reactions. In coupling reactions, the compound acts as an electrophile, allowing the formation of new carbon-carbon bonds through the action of a palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzophenone: Similar in structure but lacks the ethoxycarbonyl group.

    3-Ethoxycarbonylbenzophenone: Similar but lacks the iodine atom.

    4’-Bromo-3-ethoxycarbonylbenzophenone: Similar but contains a bromine atom instead of iodine.

Uniqueness

3-Ethoxycarbonyl-4’-iodobenzophenone is unique due to the presence of both the ethoxycarbonyl group and the iodine atom. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. The iodine atom makes it particularly useful in coupling reactions, while the ethoxycarbonyl group can be used for further functionalization .

Properties

IUPAC Name

ethyl 3-(4-iodobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO3/c1-2-20-16(19)13-5-3-4-12(10-13)15(18)11-6-8-14(17)9-7-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGUWISMOPWHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641532
Record name Ethyl 3-(4-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-47-2
Record name Ethyl 3-(4-iodobenzoyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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